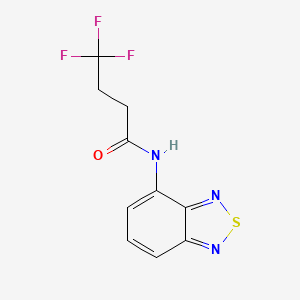
N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide is a compound that features a benzothiadiazole moiety linked to a trifluorobutanamide group. Benzothiadiazole derivatives are known for their diverse applications in various fields, including optoelectronics, photodynamic therapy, and as building blocks for optical materials .
Preparation Methods
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide typically involves the modification of 4-amino-2,1,3-benzothiadiazole. One common method is the phosphorylation of the amino group . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide involves its ability to bind to the active sites of enzymes, thereby inhibiting their catalytic activity. This inhibition can affect various molecular pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide can be compared with other benzothiadiazole derivatives, such as:
N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: Known for its coordination with metal ions and photophysical properties.
4,7-Bis(4-(N,N-diphenylamino)phenyl)-2,1,3-benzothiadiazole: Used in optoelectronic applications due to its electron-accepting properties.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the versatility of benzothiadiazole derivatives.
Properties
Molecular Formula |
C10H8F3N3OS |
|---|---|
Molecular Weight |
275.25 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide |
InChI |
InChI=1S/C10H8F3N3OS/c11-10(12,13)5-4-8(17)14-6-2-1-3-7-9(6)16-18-15-7/h1-3H,4-5H2,(H,14,17) |
InChI Key |
BWUQBHPPUYOCEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12238891.png)
![2-(3,4-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B12238902.png)

![3-Tert-butyl-6-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12238919.png)


![1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B12238936.png)

![5-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12238939.png)
![5-chloro-6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B12238947.png)
![4-{1-[(2,4-Difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12238954.png)

![2-Tert-butyl-4-ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12238966.png)
